molecular formula C29H27ClN9NaO7S2 B12746973 Sodium 2-((2-amino-8-hydroxy-6-((methylanilino)sulphonyl)-1-naphthyl)azo)-4-((4-chloro-6-((2-methoxyethyl)amino)-1,3,5-triazin-2-yl)amino)benzenesulphonate CAS No. 93776-59-1

Sodium 2-((2-amino-8-hydroxy-6-((methylanilino)sulphonyl)-1-naphthyl)azo)-4-((4-chloro-6-((2-methoxyethyl)amino)-1,3,5-triazin-2-yl)amino)benzenesulphonate

Cat. No.: B12746973
CAS No.: 93776-59-1
M. Wt: 736.2 g/mol
InChI Key: WWIDGEKAYFAESF-UHFFFAOYSA-M
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Description

EINECS 297-989-6, also known as 3-(triethoxysilyl)propylsuccinic anhydride, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(triethoxysilyl)propylsuccinic anhydride typically involves the reaction of succinic anhydride with 3-(triethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as toluene or xylene, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the anhydride.

Industrial Production Methods

In industrial settings, the production of 3-(triethoxysilyl)propylsuccinic anhydride involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(triethoxysilyl)propylsuccinic anhydride undergoes several types of chemical reactions, including:

    Hydrolysis: The compound reacts with water to form the corresponding acid.

    Esterification: It can react with alcohols to form esters.

    Aminolysis: The compound reacts with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Esterification: Alcohols in the presence of an acid catalyst.

    Aminolysis: Amines under mild heating conditions.

Major Products

    Hydrolysis: Succinic acid and 3-(triethoxysilyl)propyl alcohol.

    Esterification: Esters of succinic acid.

    Aminolysis: Amides of succinic acid.

Scientific Research Applications

3-(triethoxysilyl)propylsuccinic anhydride has a wide range of applications in scientific research, including:

    Chemistry: Used as a coupling agent in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the production of adhesives, sealants, and coatings due to its excellent bonding properties.

Mechanism of Action

The mechanism of action of 3-(triethoxysilyl)propylsuccinic anhydride involves its ability to form covalent bonds with various substrates. The compound’s triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with other silanol groups or hydroxyl-containing substrates to form stable siloxane bonds. This property makes it an effective coupling agent in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(trimethoxysilyl)propylsuccinic anhydride
  • 3-(triethoxysilyl)propylamine
  • 3-(triethoxysilyl)propylmethacrylate

Uniqueness

Compared to similar compounds, 3-(triethoxysilyl)propylsuccinic anhydride offers unique advantages due to its anhydride functionality, which allows it to react with a wide range of nucleophiles, including water, alcohols, and amines. This versatility makes it a valuable compound in various industrial and research applications.

Properties

CAS No.

93776-59-1

Molecular Formula

C29H27ClN9NaO7S2

Molecular Weight

736.2 g/mol

IUPAC Name

sodium;2-[[2-amino-8-hydroxy-6-[methyl(phenyl)sulfamoyl]naphthalen-1-yl]diazenyl]-4-[[4-chloro-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]benzenesulfonate

InChI

InChI=1S/C29H28ClN9O7S2.Na/c1-39(19-6-4-3-5-7-19)47(41,42)20-14-17-8-10-21(31)26(25(17)23(40)16-20)38-37-22-15-18(9-11-24(22)48(43,44)45)33-29-35-27(30)34-28(36-29)32-12-13-46-2;/h3-11,14-16,40H,12-13,31H2,1-2H3,(H,43,44,45)(H2,32,33,34,35,36);/q;+1/p-1

InChI Key

WWIDGEKAYFAESF-UHFFFAOYSA-M

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C3C(=C2)C=CC(=C3N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NCCOC)Cl)S(=O)(=O)[O-])N)O.[Na+]

Origin of Product

United States

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